molecular formula C18H23ClN2O2 B019742 カラゾロール塩酸塩 CAS No. 51997-43-4

カラゾロール塩酸塩

カタログ番号: B019742
CAS番号: 51997-43-4
分子量: 334.8 g/mol
InChIキー: DXYNUICMBSWZMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Promising high-affinity beta-adrenoceptor ligand for the noninvasive determination of beta receptor status using PET.

科学的研究の応用

Pharmacological Applications

1. Beta-Adrenergic Receptor Characterization
Carazolol is primarily utilized to study beta-adrenergic receptors (βARs), which are critical in various physiological processes. It serves as a high-affinity ligand for both β1 and β2 adrenergic receptors, allowing researchers to characterize these receptors in different tissues. For instance, studies using ^3Hcarazolol have demonstrated its ability to bind saturably and with high affinity to βARs in canine myocardium and lung tissues, revealing important insights into receptor subtype distribution and pharmacological specificity .

2. Inverse Agonist Activity
As an inverse agonist of βARs, carazolol has been shown to effectively inhibit receptor activity below the basal level. This property makes it a valuable tool in understanding the mechanisms of receptor regulation and signaling pathways in various disease states, including heart failure and asthma .

Molecular Imaging Applications

1. Fluorescent Probes for Imaging
Recent advancements have led to the development of carazolol-derived fluorescent probes that facilitate real-time imaging of βARs in live cells. These probes exhibit high affinity for βARs and retain their functional properties, enabling researchers to visualize receptor localization and dynamics at nanometer resolution using super-resolution microscopy techniques. For example, studies have shown that carazolol conjugated with fluorophores can effectively reduce cAMP levels in stimulated cells, thus providing insights into receptor internalization and signaling dynamics .

2. Superresolution Microscopy
Carazolol's application extends to superresolution microscopy, where it aids in the visualization of receptor microdomains within cellular membranes. This capability is crucial for understanding the spatial organization of receptors and their interactions within complex cellular environments .

Cardiac Research Applications

1. Cardiac Hypertrophy Studies
Carazolol has been investigated for its effects on cardiac hypertrophy induced by isoproterenol (ISO). Research indicates that carazolol can mitigate ISO-dependent hypertrophy even at lower concentrations compared to other β-blockers like propranolol. This suggests potential therapeutic implications for managing conditions characterized by excessive cardiac growth .

2. Kinetic Analysis of Receptor Interaction
Kinetic studies utilizing carazolol have revealed two phases of interaction with βARs: an initial rapid reversible phase followed by a slower isomerization to form a high-affinity complex. This dual-phase interaction provides a deeper understanding of how ligands engage with receptors over time, which is essential for developing more effective therapeutic agents targeting these receptors .

Summary of Findings

The following table summarizes key findings related to the applications of carazolol hydrochloride across various research domains:

Application Area Key Findings References
PharmacologyHigh-affinity binding to βARs; inverse agonist properties ,
Molecular ImagingDevelopment of fluorescent probes for live-cell imaging
Cardiac ResearchMitigation of ISO-induced cardiac hypertrophy; kinetic analysis of receptor binding ,

生化学分析

Biochemical Properties

Carazolol hydrochloride is a β-adrenergic receptor (β-AR) ligand, with Kd values of 0.2, 0.03, and 4.47 nM for the human β1-, β2-, and β3-ARs, respectively . It interacts with these receptors, forming reversible bonds, and impedes the actions of catecholamines in times of stress by saturating their sites of operation .

Cellular Effects

Carazolol hydrochloride, as a beta-adrenergic receptor blocking agent, can influence cell function by modulating the activity of these receptors. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .

Molecular Mechanism

Carazolol hydrochloride acts as a high-affinity inverse agonist (also referred to as a beta-blocker) of the β-adrenergic receptor . It forms reversible bonds with beta-receptors, impeding the actions of catecholamines in times of stress by saturating their sites of operation .

Temporal Effects in Laboratory Settings

It is known that Carazolol hydrochloride can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .

Dosage Effects in Animal Models

In animal models, the effects of Carazolol hydrochloride vary with different dosages. For instance, it reduces epinephrine-induced increases in mean arterial blood pressure and heart rate in conscious pigs when administered at a dose of 10 µg/kg .

Metabolic Pathways

It is known to interact with beta-adrenergic receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Given its role as a beta-adrenergic receptor blocking agent, it is likely to be distributed wherever these receptors are present .

Subcellular Localization

Given its interaction with beta-adrenergic receptors, it is likely to be localized wherever these receptors are present .

生物活性

Carazolol hydrochloride is a potent beta-adrenergic receptor antagonist, primarily functioning as an inverse agonist at the β-adrenergic receptors. This compound has garnered attention for its pharmacological properties and potential therapeutic applications, particularly in cardiovascular and respiratory conditions.

  • IUPAC Name : 1-(3-(4-Chlorobenzyl)-1,2,3,4-tetrahydro-2-naphthyl)ethanone hydrochloride
  • Molecular Formula : C18H22ClN2O2
  • Molar Mass : 298.386 g/mol
  • PubChem CID : 20032198

Carazolol acts as a high-affinity inverse agonist at β-adrenergic receptors. The compound binds to these receptors with high specificity and affinity, demonstrating a stereospecific interaction where the (-) stereoisomer exhibits greater potency than the (+) stereoisomer. Kinetic studies indicate that carazolol binding involves two phases: an initial rapid association followed by a slower isomerization to form a stable complex with the receptor .

Binding Affinity and Specificity

Research has shown that carazolol can effectively differentiate between β1 and β2 adrenergic receptor subtypes. In canine myocardium, the ratio of β1 to β2 receptors is approximately 85% to 15%, while in canine lung tissue, this ratio shifts to 5% for β1 and 95% for β2. This specificity allows for targeted therapeutic interventions in conditions like heart failure and asthma .

Cardiovascular Effects

Carazolol has been studied for its effects on cardiac function. In vitro studies have demonstrated that it can mitigate ISO-dependent cardiac hypertrophy at lower concentrations than traditional beta-blockers like propranolol. This suggests that carazolol may offer a more favorable side effect profile while maintaining efficacy in managing cardiac conditions .

Respiratory Applications

In respiratory studies, carazolol's action on β2 receptors indicates potential benefits in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD). Its ability to selectively inhibit β2 receptor activity could help manage bronchoconstriction without significantly affecting heart rate or contractility, which is often a concern with non-selective beta-blockers .

Summary of Research Findings

Study FocusFindings
Binding AffinityHigh-affinity binding to β-adrenergic receptors; stereospecific interaction noted .
Cardiovascular EffectsEffective against ISO-induced cardiac hypertrophy; lower doses than propranolol .
Respiratory ApplicationsPotential for managing asthma and COPD with minimal cardiovascular side effects .

特性

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNUICMBSWZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51997-43-4
Record name Carazolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARAZOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carazolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Carazolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Carazolol hydrochloride
Reactant of Route 4
Carazolol hydrochloride
Reactant of Route 5
Carazolol hydrochloride
Reactant of Route 6
Carazolol hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。